1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
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Biological Activity
The compound 1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide represents a novel class of pyrido-pyrimidine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Pyrido-pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, particularly Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. The inhibition of JAK3 is significant for treating autoimmune diseases and certain cancers. The compound's structure allows it to interact effectively with the ATP-binding site of the kinase, thereby blocking the phosphorylation process critical for signal transduction in immune cells .
Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrido-pyrimidine derivatives exhibit notable anti-inflammatory effects. For example, compounds with similar structures have shown to suppress cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for these compounds ranged around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
2. Immunosuppressive Effects
The immunosuppressive potential of this compound has been demonstrated in various assays. In vitro studies have shown that related pyrido-pyrimidine derivatives can significantly inhibit T-cell proliferation with IC50 values as low as 5 μM, suggesting their utility in conditions requiring immune modulation such as organ transplantation and autoimmune disorders .
3. Anticancer Properties
The anticancer activity of pyrido-pyrimidine derivatives has been explored in several studies. For instance, molecular docking studies revealed that these compounds could effectively bind to the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation. In vitro assays on human cancer cell lines have reported significant cytotoxic effects, indicating their potential as anticancer agents .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrimidine ring significantly influence biological activity. For instance, modifications at the benzyl or ethyl groups can enhance or diminish immunosuppressive effects. A study highlighted that a morpholine substituent at position 4 yielded an IC50 value of 1.6 μM in immunosuppressive assays while maintaining low toxicity (CC50 > 10 μM) .
Properties
IUPAC Name |
6-benzyl-N-(4-ethylphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-3-19-11-13-21(14-12-19)28-26(32)23-16-22-25(31(23)17-20-9-5-4-6-10-20)29-24-18(2)8-7-15-30(24)27(22)33/h4-16H,3,17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVUHQDOSWHUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.